Benzylideneacetone

Description

Benzylideneacetone has been reported in Basella alba and Polygala senega with data available.

Benzylideneacetone is a flavouring ingredient. Benzylideneacetone is present in hydrolysed soy protein Benzylideneacetone belongs to the family of Phenylpropenes. These are compounds containing a phenylpropene moeity, which consists of a propene substituent bound to a phenyl group.

RN given refers to cpd without isomeric; structure in Merck Index, 9th ed, #1153

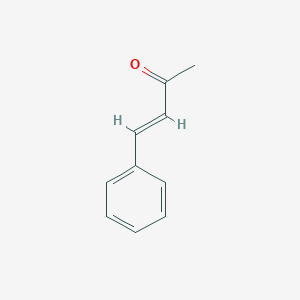

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-phenylbut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHOZHOGCMHOBV-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1031626 | |

| Record name | Methyl trans-styryl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with an odor like coumarin; [Merck Index] Yellowish solid; [Acros Organics MSDS], Solid, colourless to slightly yellow crystalline solid with a sweet, pungent, creamy, floral odour | |

| Record name | trans-4-Phenyl-3-buten-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21636 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzylideneacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Phenyl-3-buten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/805/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

262.00 °C. @ 760.00 mm Hg | |

| Record name | Benzylideneacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, very soluble (in ethanol) | |

| Record name | 4-Phenyl-3-buten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/805/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.009 [mmHg] | |

| Record name | trans-4-Phenyl-3-buten-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21636 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1896-62-4, 122-57-6 | |

| Record name | trans-4-Phenyl-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1896-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylideneacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl trans-styryl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001896624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylideneacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Buten-2-one, 4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl trans-styryl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1031626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylbutenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-phenylbut-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLIDENEACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B03X40BMT5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzylideneacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

41.5 °C | |

| Record name | Benzylideneacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Benzylideneacetone via Claisen-Schmidt Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzylideneacetone through the Claisen-Schmidt condensation reaction. It is designed to offer researchers, scientists, and professionals in drug development a detailed resource covering the reaction's core principles, experimental execution, and analytical characterization.

Introduction

Benzylideneacetone, a key α,β-unsaturated ketone, serves as a valuable intermediate in the synthesis of various pharmaceuticals, fragrances, and other fine chemicals.[1] The Claisen-Schmidt condensation, a variant of the aldol condensation, is the most common and efficient method for its preparation.[2] This reaction involves the base-catalyzed condensation of an aldehyde or ketone possessing α-hydrogens with an aromatic carbonyl compound that lacks α-hydrogens.[3] In the synthesis of benzylideneacetone, acetone, which has α-hydrogens, reacts with benzaldehyde, an aromatic aldehyde with no α-hydrogens.[1]

The reaction is prized for its versatility and the high yields it can afford, particularly under optimized conditions.[2] A crucial aspect of this synthesis is controlling the stoichiometry to favor the formation of the mono-condensation product, benzylideneacetone, over the di-condensation product, dibenzylideneacetone.[4]

Reaction Mechanism

The base-catalyzed Claisen-Schmidt condensation for the synthesis of benzylideneacetone proceeds through a series of well-defined steps. The reaction is initiated by the deprotonation of acetone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of benzaldehyde. Subsequent dehydration yields the final α,β-unsaturated ketone.

Quantitative Data

The yield and purity of benzylideneacetone are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various reported syntheses.

Table 1: Reaction Conditions and Yields for Benzylideneacetone Synthesis

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 10% NaOH | Water/Ethanol | Water Bath | 1 hour | ~75% (calculated from reported masses) | [5] |

| Solid NaOH (20 mol%) | Solvent-free (grinding) | Room Temperature | 5 minutes | 96% | [6] |

| None | Near-critical water | 260 | 6 hours | 46.2% | [7] |

| Whole-cell E. coli | Phosphate buffer/Acetone | 40 | 12 hours | 92.8% (for 4-hydroxybenzylideneacetone) | [8] |

Table 2: Physical and Spectroscopic Data of trans-Benzylideneacetone

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O | [1] |

| Molecular Weight | 146.19 g/mol | [6] |

| Appearance | Pale yellow crystalline solid | [1] |

| Melting Point | 41.5 - 42 °C | [5][6] |

| Boiling Point | 260 - 262 °C | [5] |

| ¹H NMR (CDCl₃, δ ppm) | ||

| CH₃ | ~2.4 | [9] |

| =CH (α to C=O) | ~6.7 | [10] |

| =CH (β to C=O) | ~7.6 | [10] |

| Aromatic-H | 7.3 - 7.6 | [11] |

| ¹³C NMR (CDCl₃, δ ppm) | ||

| C=O | ~198 | [12] |

| =CH (α to C=O) | ~125 | [13] |

| =CH (β to C=O) | ~143 | [13] |

| Aromatic-C | 128-134 | [13] |

| CH₃ | ~27 | [12] |

| IR (KBr, cm⁻¹) | ||

| C=O stretch | ~1650-1676 | [14] |

| C=C stretch (alkene) | ~1600 | [15] |

| C=C stretch (aromatic) | ~1575, 1495 | [15] |

| =C-H bend (trans) | ~970 | [14] |

Experimental Protocols

The following are detailed methodologies for the synthesis of benzylideneacetone. It is crucial to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

Protocol 1: Aqueous Sodium Hydroxide Catalysis in a Water/Ethanol System

This protocol is a classic method for the synthesis of benzylideneacetone.

Materials:

-

Benzaldehyde (2.0 g, 18.8 mmol)

-

Acetone (3.5 g, 60.3 mmol)

-

10% Sodium Hydroxide solution (20 mL)

-

Ethanol

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde and acetone.

-

Add the 10% sodium hydroxide solution to the flask.

-

Heat the mixture on a water bath for 1 hour with continuous stirring.

-

After 1 hour, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the crude product by vacuum filtration and wash the crystals with cold distilled water.

-

Recrystallize the crude product from a minimal amount of ethanol to obtain pure benzylideneacetone.[5]

-

Dry the purified crystals and determine the yield and melting point.

Protocol 2: Solvent-Free Synthesis Using Solid Sodium Hydroxide

This method offers a more environmentally friendly and rapid synthesis of benzylideneacetone.

Materials:

-

Benzaldehyde (10 mmol)

-

Acetone (excess, >5 equivalents)

-

Solid Sodium Hydroxide (20 mol%)

-

Mortar and Pestle

Procedure:

-

In a mortar, combine benzaldehyde and solid sodium hydroxide.

-

Add an excess of acetone to the mixture.

-

Grind the mixture vigorously with a pestle for approximately 5 minutes at room temperature.

-

The reaction progress can be monitored by TLC.

-

Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved through recrystallization or column chromatography.

Experimental and Logical Workflows

A generalized workflow for the synthesis and characterization of benzylideneacetone is depicted below.

Conclusion

The Claisen-Schmidt condensation remains a highly effective and adaptable method for the synthesis of benzylideneacetone. By carefully controlling reaction parameters such as stoichiometry, catalyst, solvent, and temperature, researchers can achieve high yields of this important chemical intermediate. The protocols and data presented in this guide offer a solid foundation for the successful synthesis and characterization of benzylideneacetone in a laboratory setting, catering to the needs of professionals in chemical research and drug development. The move towards solvent-free conditions represents a significant advancement in making this synthesis more sustainable and efficient.

References

- 1. electroplating.alfa-chemistry.com [electroplating.alfa-chemistry.com]

- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05320A [pubs.rsc.org]

- 5. prepchem.com [prepchem.com]

- 6. Benzylideneacetone | C10H10O | CID 637759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. chegg.com [chegg.com]

- 10. youtube.com [youtube.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. repositorio.uchile.cl [repositorio.uchile.cl]

- 13. Making sure you're not a bot! [oc-praktikum.de]

- 14. ias.ac.in [ias.ac.in]

- 15. researchgate.net [researchgate.net]

Physical and chemical properties of 4-phenyl-3-buten-2-one

An In-depth Technical Guide to 4-Phenyl-3-buten-2-one

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-phenyl-3-buten-2-one, also known as benzylideneacetone. The information is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of its chemical characteristics and synthesis.

Physical and Chemical Properties

4-Phenyl-3-buten-2-one is a pale yellow crystalline solid with a characteristic sweet, floral odor reminiscent of coumarin.[1][2] It is an organic compound belonging to the class of aromatic ketones.[2] While both cis and trans isomers are possible for this α,β-unsaturated ketone, only the trans isomer is typically observed.[3][4]

Table 1: Physical and Chemical Properties of 4-Phenyl-3-buten-2-one

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O | [1][5] |

| Molecular Weight | 146.19 g/mol | [5] |

| Melting Point | 39-42 °C | [1][6][7] |

| Boiling Point | 260-262 °C at 760 mmHg | [1][6] |

| Density | 1.038 g/cm³ | [1][8] |

| Vapor Pressure | 0.01 mmHg at 25 °C | [1][7][8] |

| Flash Point | 116-123 °C (closed cup) | [9] |

| Refractive Index | 1.5836 | [1] |

| Water Solubility | 1.3 g/L at 20 °C; practically insoluble | [8][10] |

| Solubility in Organic Solvents | Freely soluble in ethanol, ether, benzene, and chloroform; sparingly soluble in petroleum ether.[1][11] | |

| Appearance | White to yellowish crystalline solid.[1][2][6] | |

| Odor | Sweet, floral, coumarin-like odor.[1][2] |

Spectral Data

Spectroscopic data for 4-phenyl-3-buten-2-one is available, providing insights into its molecular structure. This includes ¹H NMR, IR, Mass Spectrometry, and UV-Vis spectra.[11][12][13][14]

Experimental Protocols

Synthesis of 4-Phenyl-3-buten-2-one via Claisen-Schmidt Condensation

The most common method for preparing 4-phenyl-3-buten-2-one is the Claisen-Schmidt condensation, which is a type of aldol condensation.[2][3][4]

Materials:

-

Benzaldehyde

-

Acetone

-

10% Sodium Hydroxide (NaOH) solution

-

Ethanol (for recrystallization)

Procedure:

-

In a flask, combine benzaldehyde and acetone.[15] To minimize the formation of the by-product dibenzylideneacetone, a significant excess of acetone can be used.[16][17]

-

Cool the flask in a water bath.[15]

-

Slowly add a 10% aqueous solution of sodium hydroxide to the mixture while stirring.[15][16][17] The temperature should be maintained to prevent side reactions.

-

Continue stirring the reaction mixture at room temperature.[17]

-

Upon cooling, the product will crystallize out of the solution.[15]

-

Filter the crystals and wash them.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 4-phenyl-3-buten-2-one.[15]

Caption: Claisen-Schmidt condensation for the synthesis of 4-phenyl-3-buten-2-one.

Chemical Reactivity and Applications

4-Phenyl-3-buten-2-one exhibits reactivity characteristic of its functional groups: the carbon-carbon double bond, the carbonyl group, and the phenyl group.[3][4]

-

Addition Reactions: The double bond can undergo addition reactions, such as with bromine.[3][4]

-

Condensation Reactions: The methyl group can undergo further condensation with another molecule of benzaldehyde to form dibenzylideneacetone.[3][4]

-

Hydrogenation: The double bond can be selectively hydrogenated to produce benzylacetone (4-phenyl-2-butanone).[4][18]

-

Cycloaddition Reactions: It can participate in Diels-Alder reactions.[3]

Due to its unique structure, it serves as an important intermediate in organic synthesis for producing pharmaceuticals, pesticides, and fragrances.[1] It is also used as a flavoring agent in the food industry and in perfumes.[1][4][5] In the electroplating industry, it can be used as a brightener.[1][2][8]

Caption: Overview of the chemical reactivity of 4-phenyl-3-buten-2-one.

Biological Activity

4-Phenyl-3-buten-2-one has been reported to exhibit biological activity. It acts as an inhibitor of the enzyme phospholipase A2 (PLA2).[5][7][19][20] This enzyme is involved in inflammatory processes, and its inhibition is a target for anti-inflammatory drug development. Additionally, some substituted derivatives of (E)-4-phenyl-3-buten-2-one have shown anti-inflammatory, antiviral, and antioxidant activities.[16]

Caption: Inhibition of Phospholipase A2 by 4-phenyl-3-buten-2-one.

Safety and Handling

4-Phenyl-3-buten-2-one is irritating to the eyes, respiratory system, and skin.[1][8] It may also cause sensitization by skin contact.[1] Appropriate personal protective equipment, such as gloves, eye protection, and respiratory protection, should be used when handling this compound.[1] It is a combustible solid.

This document is intended for informational purposes for a technical audience and does not constitute a comprehensive safety guide. Always refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

- 1. chembk.com [chembk.com]

- 2. electroplating.alfa-chemistry.com [electroplating.alfa-chemistry.com]

- 3. Benzylideneacetone [chemeurope.com]

- 4. Benzylideneacetone - Wikipedia [en.wikipedia.org]

- 5. Benzylideneacetone | C10H10O | CID 637759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benzylidene acetone, 122-57-6 [thegoodscentscompany.com]

- 7. ベンジリデンアセトン ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-Phenyl-3-buten-2-one(122-57-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. 4-Phenyl-3-Buten-2-one | C10H10O | CID 15909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. trans-4-Phenyl-3-buten-2-one(1896-62-4) 1H NMR spectrum [chemicalbook.com]

- 15. prepchem.com [prepchem.com]

- 16. RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one - Google Patents [patents.google.com]

- 17. RU2481321C1 - Method of producing (e)-4-phenyl-3-buten-2-one - Google Patents [patents.google.com]

- 18. US6441242B1 - Process for the preparation of benzylacetone - Google Patents [patents.google.com]

- 19. 4-Phenyl-3-buten-2-one 99 122-57-6 [sigmaaldrich.com]

- 20. trans-4-Phenyl-3-buten-2-one = 99 1896-62-4 [sigmaaldrich.com]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of Benzylideneacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of benzylideneacetone ((E)-4-phenylbut-3-en-2-one). It details the characteristic vibrational frequencies, offers a complete experimental protocol for sample analysis, and presents the data in a clear, structured format for ease of interpretation and comparison.

Introduction to the Infrared Spectroscopy of Benzylideneacetone

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrations, which include stretching and bending, result in the absorption of radiation at characteristic wavenumbers. The resulting IR spectrum is a unique molecular fingerprint that provides valuable structural information.

For benzylideneacetone, a conjugated enone, IR spectroscopy is instrumental in confirming the presence of key functional groups: the carbonyl group (C=O) of the ketone, the carbon-carbon double bonds (C=C) of the alkene and the aromatic ring, and the various carbon-hydrogen (C-H) bonds. The conjugation between the carbonyl group, the alkene, and the phenyl ring influences the position of their respective absorption bands, typically shifting them to lower wavenumbers compared to their non-conjugated counterparts.

Data Presentation: Characteristic IR Absorption Bands

The following table summarizes the principal infrared absorption bands for benzylideneacetone. This quantitative data is essential for the identification and characterization of the compound.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3080 - 3010 | Medium - Weak | C-H (Aromatic & Vinylic) | Stretching |

| ~2925 | Weak | C-H (Methyl) | Asymmetric Stretching |

| ~1665 | Strong | C=O (α,β-unsaturated Ketone) | Stretching |

| ~1600 | Medium | C=C (Aromatic) | Stretching |

| ~1575 | Medium | C=C (Alkene) | Stretching |

| ~1450 | Medium | C-H (Methyl) | Asymmetric Bending |

| ~1360 | Medium | C-H (Methyl) | Symmetric Bending |

| ~980 | Strong | =C-H (trans-Alkene) | Out-of-Plane Bending |

| ~750 | Strong | C-H (Aromatic) | Out-of-Plane Bending |

| ~690 | Strong | C-H (Aromatic) | Out-of-Plane Bending |

Note: The exact peak positions can vary slightly depending on the sample preparation method and the specific instrument used.

Experimental Protocol

This section provides a detailed methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of solid benzylideneacetone using the potassium bromide (KBr) pellet technique.

3.1. Materials and Equipment

-

Benzylideneacetone sample (solid)

-

Spectroscopic grade potassium bromide (KBr), oven-dried

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

FTIR spectrometer

-

Spatula

-

Infrared lamp (optional, for drying KBr)

3.2. Procedure

-

KBr Preparation: Dry the spectroscopic grade KBr in an oven at ~110°C for at least 2-4 hours to remove any adsorbed water, which has strong IR absorption bands that can interfere with the sample spectrum. Store the dried KBr in a desiccator.

-

Sample Grinding: Place approximately 1-2 mg of the benzylideneacetone sample into a clean, dry agate mortar.

-

Mixing with KBr: Add approximately 100-200 mg of the dried KBr to the mortar. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.

-

Homogenization: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to less than the wavelength of the IR radiation to minimize scattering effects.

-

Pellet Pressing:

-

Carefully transfer a portion of the powdered mixture into the collar of a clean, dry pellet die.

-

Distribute the powder evenly across the bottom surface of the die.

-

Place the plunger into the collar and carefully set the assembled die into the hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Sample Analysis:

-

Carefully remove the KBr pellet from the die.

-

Place the pellet into the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled with their respective wavenumbers.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for the IR analysis of benzylideneacetone is depicted in the following diagram.

The Solubility of Benzylideneacetone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of benzylideneacetone in various organic solvents. Benzylideneacetone, a key intermediate in the synthesis of flavonoids and a compound with demonstrated biological activities, presents a solubility profile that is crucial for its application in organic synthesis, pharmaceutical formulation, and materials science. This document compiles available quantitative and qualitative solubility data, details experimental methodologies for solubility determination, and provides visual representations of key concepts to aid in research and development.

Core Data Presentation: Solubility Profile

The solubility of benzylideneacetone is dictated by its molecular structure, which includes a phenyl group, a conjugated double bond, and a ketone functional group. This combination results in a compound that is generally soluble in a range of organic solvents, particularly those with moderate to high polarity, and sparingly soluble in water.

Table 1: Quantitative Solubility of Benzylideneacetone in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Solubility (g/L) | Reference |

| Water | 20 | - | 1.3 | [1] |

| Water | 25 | - | 1.398 | [2] |

Qualitative Solubility Observations:

Based on available literature, the following qualitative solubility characteristics have been reported:

-

Freely Soluble: Alcohol, Benzene, Chloroform, Diethyl Ether.[3]

-

Soluble: Ethanol, Ether, Benzene, Chloroform, Sulfuric Acid.

-

Slightly Soluble: Water, Petroleum Ether.[2]

-

Insoluble: Water (relative to organic solvents).[4]

For the closely related compound, dibenzylideneacetone, it is noted to be soluble in ethanol, acetone, and chloroform, and insoluble in water.[5] It is often recrystallized from hot ethyl acetate or ethanol, indicating a significant increase in solubility at elevated temperatures in these solvents.[6]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry and pharmacology. The following are detailed methodologies for key experiments cited in the literature for determining the solubility of organic compounds like benzylideneacetone.

Gravimetric Method (Shake-Flask Method)

The gravimetric method, often referred to as the shake-flask method, is a classical and reliable technique for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of benzylideneacetone is added to a known volume or mass of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: The container is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A constant temperature water bath or incubator is used to maintain the desired temperature.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the solution is allowed to stand undisturbed for a period to allow the excess solid to settle.

-

Sampling: A known volume of the clear supernatant is carefully withdrawn using a calibrated pipette, ensuring that no solid particles are transferred.

-

Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container (e.g., an evaporating dish or vial). The solvent is then carefully evaporated under controlled conditions (e.g., in a fume hood, under a stream of inert gas, or in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Mass Determination: After complete evaporation of the solvent, the container with the solid residue is weighed. The mass of the dissolved benzylideneacetone is determined by subtracting the initial weight of the empty container.

-

Calculation: The solubility is then calculated and expressed in units such as grams of solute per 100 grams of solvent or grams of solute per liter of solvent.[7]

UV/Vis Spectrophotometric Method

For compounds that possess a chromophore, such as the conjugated system in benzylideneacetone, UV/Vis spectrophotometry offers a sensitive and accurate method for determining solubility.

Methodology:

-

Preparation of Standard Solutions: A series of standard solutions of benzylideneacetone in the solvent of interest are prepared with known concentrations.

-

Calibration Curve: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax). A calibration curve is constructed by plotting absorbance versus concentration.

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (steps 1-3).

-

Dilution of Saturated Solution: A known aliquot of the clear supernatant from the saturated solution is carefully withdrawn and diluted with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.

-

Concentration Determination: The concentration of benzylideneacetone in the diluted sample is determined from the calibration curve.

-

Calculation: The solubility of benzylideneacetone in the saturated solution is calculated by taking into account the dilution factor.[8][9]

Visualizing Key Concepts

To further elucidate the principles and processes involved in understanding the solubility of benzylideneacetone, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of benzylideneacetone.

Caption: Factors influencing the solubility of benzylideneacetone in organic solvents.

References

- 1. Benzylideneacetone [chemeurope.com]

- 2. Benzalacetone | 122-57-6 [chemicalbook.com]

- 3. 4-Phenyl-3-buten-2-one 99 122-57-6 [sigmaaldrich.com]

- 4. 4-Phenyl-3-Buten-2-one | C10H10O | CID 15909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dibenzylideneacetone - Wikipedia [en.wikipedia.org]

- 6. organic chemistry - Recrystallisation of dibenzylideneacetone - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Benzylideneacetone Derivatives from Substituted Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of benzylideneacetone derivatives, valuable compounds in medicinal chemistry and materials science. The core of this guide focuses on the Claisen-Schmidt condensation, a robust and widely utilized method for creating these α,β-unsaturated ketones. This document offers detailed experimental protocols, a quantitative analysis of how different substituents on the starting benzaldehyde affect reaction yields, and visual representations of the underlying chemical processes and workflows.

Introduction

Benzylideneacetone and its derivatives, also known as chalcones, are a class of organic compounds characterized by an α,β-unsaturated ketone core flanked by two aromatic rings. This structural motif imparts a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making them attractive scaffolds for drug discovery and development. The synthesis of these compounds is primarily achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde (lacking α-hydrogens) and a ketone. This guide will delve into the practical aspects of this synthesis, providing the necessary information for researchers to efficiently produce a variety of benzylideneacetone derivatives.

The Claisen-Schmidt Condensation: Mechanism and Workflow

The Claisen-Schmidt condensation is a reliable method for the formation of carbon-carbon bonds.[1] The reaction proceeds through a base-catalyzed aldol condensation followed by a dehydration step to yield the final α,β-unsaturated ketone.[2]

The general mechanism involves the deprotonation of the α-carbon of acetone by a base (e.g., sodium hydroxide) to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the substituted benzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to form the more stable, conjugated benzylideneacetone derivative.[3]

Below is a diagram illustrating the reaction mechanism:

A typical experimental workflow for the synthesis of benzylideneacetone derivatives is outlined below. This can be adapted for both solvent-based and solvent-free conditions.

The Impact of Benzaldehyde Substituents on Reaction Yield

The electronic nature of the substituent on the benzaldehyde ring can significantly influence the yield of the benzylideneacetone derivative. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can affect the electrophilicity of the carbonyl carbon and the stability of the intermediates.

The following table summarizes the yields of various substituted benzylideneacetone derivatives synthesized via the Claisen-Schmidt condensation.

| Benzaldehyde Substituent | Position | Substituent Type | Yield (%) | Reference |

| -H | - | Neutral | 96 | [4] |

| 4-Cl | para | Electron-Withdrawing | 98 | [4] |

| 4-NO₂ | para | Electron-Withdrawing | 97 | [4] |

| 4-OCH₃ | para | Electron-Donating | 96 | [4] |

| 4-N(CH₃)₂ | para | Electron-Donating | 95 | [4] |

| 2-Cl | ortho | Electron-Withdrawing | 92 | [4] |

| 2-NO₂ | ortho | Electron-Withdrawing | 90 | [4] |

| 3-Br | meta | Electron-Withdrawing | 94 | [4] |

| 3-NO₂ | meta | Electron-Withdrawing | 95 | [4] |

Note: The yields reported above are for the synthesis of the corresponding α,α'-bis-(substituted-benzylidene)cycloalkanones under solvent-free conditions using NaOH as a catalyst.[4] For the synthesis of mono-benzylideneacetone, an excess of acetone is typically used.[4]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of benzylideneacetone derivatives under both solvent-free and solvent-based conditions.

Protocol 1: Solvent-Free Synthesis of Benzylideneacetone Derivatives[4]

This protocol is adapted from a facile and environmentally friendly method that utilizes grinding to promote the reaction.

Materials:

-

Substituted benzaldehyde (10 mmol)

-

Acetone (50 mmol, >5 equivalents for mono-adduct)

-

Sodium hydroxide (NaOH), solid (2 mmol, 20 mol%)

-

Mortar and pestle

-

Ice-cold water

-

Ethanol (for recrystallization)

Procedure:

-

In a mortar, combine the substituted benzaldehyde (10 mmol) and solid sodium hydroxide (2 mmol).

-

Add acetone (50 mmol) to the mixture.

-

Grind the mixture vigorously with a pestle for 5-10 minutes at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, add ice-cold water to the reaction mixture to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining NaOH.

-

Further purify the crude product by recrystallization from ethanol to obtain the pure benzylideneacetone derivative.

-

Dry the purified product in a desiccator or a vacuum oven.

-

Characterize the final product by determining its melting point and recording its NMR and IR spectra.

Protocol 2: Solvent-Based Synthesis of Dibenzalacetone[5]

This protocol describes a traditional solvent-based Claisen-Schmidt condensation.

Materials:

-

Benzaldehyde (6 mmol)

-

Acetone (3 mmol)

-

95% Ethanol (3 mL)

-

10% Sodium hydroxide (NaOH) solution (1 mL)

-

Ice bath

-

Hirsch funnel or Büchner funnel

Procedure:

-

In a 25x100 mm test tube, combine benzaldehyde (6 mmol) and acetone (3 mmol).

-

Add 3 mL of 95% ethanol and stir with a glass rod until the mixture is homogeneous.

-

Add 1 mL of 10% NaOH solution and continue stirring. A precipitate should begin to form.

-

Allow the mixture to stand for 20 minutes with occasional stirring.

-

Cool the reaction mixture in an ice bath for 5-10 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration using a Hirsch or Büchner funnel.

-

Wash the collected crystals with about 2 mL of ice-cold water. Repeat the washing step.

-

Recrystallize the crude product from a minimum amount of hot 95% ethanol.

-

Collect the purified crystals by vacuum filtration, dry them, and determine the mass, percent yield, and melting point.[5]

Conclusion

The synthesis of benzylideneacetone derivatives from substituted benzaldehydes via the Claisen-Schmidt condensation is a versatile and efficient method. This guide has provided a detailed overview of the reaction mechanism, the influence of substituents on product yield, and comprehensive experimental protocols for both solvent-free and solvent-based conditions. The provided data and methodologies offer a solid foundation for researchers and professionals in the field of drug development and materials science to synthesize and explore the potential of this important class of compounds. The use of green chemistry principles, such as solvent-free reactions, is encouraged for a more sustainable approach to chemical synthesis.[4]

References

Thermogravimetric analysis (TGA) of benzylideneacetone

An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of Benzylideneacetone

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2][3] This method is invaluable for determining the thermal stability and composition of materials. Key information that can be obtained from TGA includes:

-

Thermal Stability: The temperature at which a material begins to decompose.

-

Decomposition Kinetics: Information about the rate of mass loss.

-

Compositional Analysis: Quantification of components such as moisture, volatiles, and residual inorganic material (ash).

-

Purity Assessment: Comparison of the thermal profile to a known standard.

For a compound like benzylideneacetone, an α,β-unsaturated ketone, TGA can provide critical data on its thermal stability, which is essential for its handling, storage, and application in various fields, including pharmaceuticals and fragrance development.

Expected Thermal Behavior of Benzylideneacetone

Benzylideneacetone, with a melting point of 39-42°C and a boiling point of 260-262°C, is expected to be thermally stable at ambient temperatures.[4][5] TGA of structurally similar compounds, such as chalcones, suggests that the thermal decomposition of benzylideneacetone will likely occur at elevated temperatures, potentially in a multi-step process.[6] The decomposition of various chalcone derivatives has been observed in the range of 179-782°C.[6] The specific decomposition profile of benzylideneacetone will depend on factors such as the heating rate and the atmospheric conditions (inert or oxidative).

Experimental Protocol for TGA of Benzylideneacetone

The following is a detailed experimental protocol for conducting a thermogravimetric analysis of benzylideneacetone. This protocol is based on standard procedures for organic compounds and specific examples from the analysis of similar molecules.[2][7][8]

3.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of precise temperature programming is required.

3.2. Sample Preparation

-

Ensure the benzylideneacetone sample is homogenous and representative of the batch to be analyzed.

-

No specific pre-treatment is typically necessary unless the sample is known to contain significant amounts of volatile impurities.

3.3. TGA Parameters

| Parameter | Recommended Value/Setting | Rationale |

| Sample Mass | 5 - 10 mg | Provides a clear thermal profile without overloading the balance. |

| Crucible Type | Alumina or Platinum | Inert and can withstand high temperatures. |

| Atmosphere | Nitrogen (or other inert gas like Argon) | To study the intrinsic thermal decomposition without oxidative effects. |

| Gas Flow Rate | 20 - 50 mL/min | To ensure an inert environment and efficiently remove gaseous decomposition products. |

| Heating Rate | 10 °C/min | A common heating rate that provides good resolution of thermal events. |

| Temperature Range | 25 °C to 600 °C | To cover the range from ambient temperature to complete decomposition. |

3.4. Experimental Procedure

-

Tare the empty crucible in the TGA instrument.

-

Accurately weigh 5-10 mg of the benzylideneacetone sample into the tared crucible.

-

Place the crucible onto the TGA balance.

-

Purge the furnace with nitrogen gas for at least 15-30 minutes to ensure an inert atmosphere.

-

Initiate the temperature program to heat the sample from 25 °C to 600 °C at a rate of 10 °C/min.

-

Continuously record the sample mass as a function of temperature.

-

After the experiment, cool the furnace back to room temperature.

-

Analyze the resulting TGA curve (mass vs. temperature).

Data Presentation

Quantitative data from the TGA of benzylideneacetone should be summarized in a clear and structured table. As specific data is not available, the following table serves as a template for presenting such results.

Table 1: Thermogravimetric Analysis Data for Benzylideneacetone (Illustrative)

| Parameter | Value |

| Onset Decomposition Temperature (Tonset) | e.g., 200 °C |

| Peak Decomposition Temperature (Tpeak) | e.g., 250 °C |

| Mass Loss in First Decomposition Step | e.g., 45% |

| Temperature Range of First Decomposition Step | e.g., 200 - 300 °C |

| Mass Loss in Second Decomposition Step | e.g., 50% |

| Temperature Range of Second Decomposition Step | e.g., 300 - 450 °C |

| Final Residue at 600 °C | e.g., 5% |

Visualization of Experimental Workflow

The following diagram, generated using Graphviz (DOT language), illustrates the logical workflow of the thermogravimetric analysis experiment described.

Caption: Experimental workflow for the Thermogravimetric Analysis of Benzylideneacetone.

Interpretation of Results

The resulting TGA curve will plot the percentage of the initial mass remaining on the y-axis against the temperature on the x-axis. The onset temperature of decomposition is a key indicator of thermal stability. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures at which the rate of mass loss is maximal (Tpeak). Any remaining mass at the end of the experiment at 600°C would correspond to a non-volatile residue.

Conclusion

Thermogravimetric Analysis is an essential technique for characterizing the thermal properties of benzylideneacetone. Although specific TGA data for this compound is not widely published, this guide provides a robust framework for conducting and interpreting such an analysis. The detailed experimental protocol and data presentation format will enable researchers to generate high-quality, reproducible data, contributing to a better understanding of the thermal stability and decomposition profile of benzylideneacetone for its various applications.

References

- 1. aurigaresearch.com [aurigaresearch.com]

- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 3. etamu.edu [etamu.edu]

- 4. Benzylideneacetone [chemeurope.com]

- 5. Benzylideneacetone - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity | MDPI [mdpi.com]

- 8. epfl.ch [epfl.ch]

Methodological & Application

Application Notes: Synthesis of Dibenzylideneacetone from Benzylideneacetone

Introduction

Dibenzylideneacetone (dba), a pale-yellow solid, is a significant organic compound utilized in various applications, including as a component in sunscreens and as a crucial ligand in organometallic chemistry, most notably in the catalyst tris(dibenzylideneacetone)dipalladium(0).[1] The synthesis of dibenzylideneacetone is a classic example of a crossed aldol condensation, specifically the Claisen-Schmidt condensation.[2][3] This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.[3]

This application note details the protocol for the synthesis of dibenzylideneacetone starting from benzylideneacetone and benzaldehyde. Benzylideneacetone itself is the product of the first condensation reaction between acetone and one equivalent of benzaldehyde.[4] Since benzylideneacetone still possesses acidic alpha-hydrogens, it can undergo a second Claisen-Schmidt condensation with another molecule of benzaldehyde to yield dibenzylideneacetone.[4][5][6] This method provides a high-yield and straightforward route to a valuable chemical compound for research and development.

Reaction Principle

The synthesis proceeds via a base-catalyzed Claisen-Schmidt condensation. A base, typically sodium hydroxide, deprotonates the α-carbon of benzylideneacetone to form a nucleophilic enolate ion.[7] This enolate then attacks the electrophilic carbonyl carbon of a benzaldehyde molecule. The resulting intermediate, a β-hydroxy ketone, readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated dibenzylideneacetone.[7][8] The formation of the extended conjugated system is a significant driving force for the dehydration step.[6]

Experimental Protocols

Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |

| Benzylideneacetone | C₁₀H₁₀O | 146.19 | User-defined |

| Benzaldehyde | C₇H₆O | 106.12 | 1 equivalent |

| Sodium Hydroxide | NaOH | 40.00 | Catalytic amount |

| Ethanol (95%) | C₂H₅OH | 46.07 | Solvent |

| Water | H₂O | 18.02 | Solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Recrystallization |

Protocol 1: Synthesis of Dibenzylideneacetone

This protocol is adapted from established procedures for Claisen-Schmidt condensations.[9]

-

Prepare the Base Solution: In a round-bottomed flask equipped with a magnetic stirrer, prepare a solution of sodium hydroxide in a mixture of water and ethanol. A typical concentration is around 10% NaOH.[9] Cool the solution to 20-25°C using a water bath.[5][9]

-

Prepare the Reactant Solution: In a separate beaker, dissolve the starting material, benzylideneacetone, and one molar equivalent of benzaldehyde in a minimal amount of ethanol.[5][9]

-

Reaction Execution: Slowly add the reactant solution to the stirred, cooled base solution over a period of 15 minutes.[9] A yellow precipitate of dibenzylideneacetone should begin to form.[5][9]

-

Reaction Completion: Continue to stir the mixture vigorously for an additional 30 minutes at 20-25°C to ensure the reaction goes to completion.[5][9]

-

Isolation of Crude Product: Cool the reaction mixture in an ice bath to maximize precipitation.[6][10] Collect the solid product by vacuum filtration using a Büchner funnel.[6][11]

-

Washing: Wash the collected precipitate thoroughly with cold water to remove any remaining sodium hydroxide and other water-soluble impurities.[6][9] Subsequently, wash with a small amount of ice-cold ethanol to remove unreacted benzaldehyde.[10]

-

Drying: Allow the product to air dry on the filter paper or in a desiccator.[6][10]

Protocol 2: Recrystallization and Purification

-

Solvent Selection: Ethyl acetate or hot ethanol can be used for recrystallization.[9][11]

-

Dissolution: Dissolve the crude dibenzylideneacetone in a minimum amount of the hot recrystallization solvent.[9][11]

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[6]

-

Final Product Collection: Collect the purified yellow crystals by vacuum filtration.[6]

-

Drying: Dry the purified product to a constant weight.[9]

Data Presentation

Table 1: Physical and Spectroscopic Data

| Compound | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Key IR Absorptions (cm⁻¹) |

| Benzylideneacetone | 146.19 | Pale yellow solid | 39-42[4] | ~1660 (C=O), ~1600 (C=C) |

| Dibenzylideneacetone | 234.29 | Pale-yellow solid[1] | 110-111 (purified)[7][9] | ~1624 (C=O), ~3083, 3052, 3025 (C-H aromatic)[12] |

Table 2: Typical Reaction Parameters and Yields

| Parameter | Value | Reference |

| Reaction Temperature | 20-25 °C | [5][9] |

| Reaction Time | 30-45 minutes | [5][9] |

| Typical Crude Yield | 90-94% | [9] |

| Recrystallization Recovery | ~80% | [9] |

Visualizations

Reaction Mechanism

The following diagram illustrates the key steps in the base-catalyzed Claisen-Schmidt condensation of benzylideneacetone with benzaldehyde.

Caption: Reaction mechanism for dibenzylideneacetone synthesis.

Experimental Workflow

This diagram outlines the general laboratory procedure for the synthesis and purification of dibenzylideneacetone.

References

- 1. Dibenzylideneacetone - Wikipedia [en.wikipedia.org]

- 2. Claisen-Schmidt Condensation [cs.gordon.edu]

- 3. byjus.com [byjus.com]

- 4. Benzylideneacetone - Wikipedia [en.wikipedia.org]

- 5. 4.2.2.4. Preparation of Dibenzylideneacetone | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 6. community.wvu.edu [community.wvu.edu]

- 7. youtube.com [youtube.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 12. scribd.com [scribd.com]

Application Notes and Protocols: The Role of Benzylideneacetone in Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Benzylideneacetone, the simplest member of the chalcone family, is a highly versatile and valuable precursor in organic synthesis.[1] Its structure, featuring an α,β-unsaturated ketone moiety, provides two reactive sites—the carbonyl group and the β-carbon of the double bond—making it an ideal synthon for constructing a wide array of heterocyclic compounds.[1][2] These heterocyclic nuclei are core components in numerous pharmacologically active agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic families—including pyrimidines, pyrazoles, and isoxazoles—using benzylideneacetone as a starting material.

General Synthetic Workflow

The general strategy for synthesizing heterocyclic compounds from benzylideneacetone involves a two-step process. The first step is the synthesis of benzylideneacetone itself via a Claisen-Schmidt condensation. The second step involves the cyclocondensation reaction of the resulting chalcone with a suitable binucleophilic reagent to form the desired heterocyclic ring.

Caption: General workflow for heterocyclic synthesis using benzylideneacetone.

Application Note 1: Synthesis of Pyrimidine Derivatives

Pyrimidines are a critical class of N-heterocycles found in nucleic acids and numerous pharmaceuticals. Benzylideneacetone serves as a three-carbon (C-C-C) fragment that reacts with N-C-N synthons like urea, thiourea, or guanidine to form the six-membered pyrimidine ring.[4] This reaction is a cornerstone for creating libraries of potentially bioactive pyrimidine derivatives.[2]

Caption: Reaction pathway for the synthesis of pyrimidines.

Quantitative Data for Pyrimidine Synthesis

| Reactant 2 | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Urea | Ethanolic NaOH | Reflux | 3 | 65-75 | [5] |

| Thiourea | Ethanolic NaOH | Reflux | 3 | 70-80 | [5] |

| Guanidine Nitrate | Alkali Media | Reflux | Not Specified | Good | [2] |

Experimental Protocol: Synthesis of 4-Phenyl-6-methyl-1,2,3,4-tetrahydropyrimidin-2-one

This protocol is adapted from the general procedure for synthesizing oxazine/thiazine derivatives, applying it to pyrimidine synthesis with urea.[5]

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve benzylideneacetone (0.02 mol, 2.92 g) and urea (0.02 mol, 1.20 g) in 50 mL of absolute ethanol.

-

Catalyst Addition: Slowly add 10 mL of 10% ethanolic sodium hydroxide solution to the mixture while stirring.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: Pour the reaction mixture into 400 mL of cold water with continuous stirring. Continue stirring for 1 hour to ensure complete precipitation.

-

Isolation and Purification: Allow the mixture to stand overnight in a refrigerator. Filter the resulting precipitate using a Büchner funnel, wash thoroughly with cold water to remove any residual base, and dry the product.

-

Recrystallization: Recrystallize the crude product from ethanol to obtain the purified pyrimidine derivative.

Application Note 2: Synthesis of Pyrazole Derivatives

Pyrazoles and their reduced forms, pyrazolines, are five-membered heterocycles containing two adjacent nitrogen atoms. They are synthesized by the reaction of α,β-unsaturated ketones like benzylideneacetone with hydrazine or its derivatives (e.g., phenylhydrazine).[3][6] This reaction provides a direct route to compounds with known analgesic, anti-inflammatory, and antimicrobial properties.

Caption: Reaction pathway for the synthesis of pyrazoles/pyrazolines.

Quantitative Data for Pyrazole Synthesis

| Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Hydrazine Hydrate | Methanol | Reflux | 4-6 | Good | [7] |

| Phenylhydrazine | Ethanol | Reflux | 5 | Not specified | [3] |

| Tosylhydrazine | Alkaline Conditions | Not Specified | Not Specified | Good | [8] |

Experimental Protocol: Synthesis of 5-Phenyl-3-methyl-4,5-dihydro-1H-pyrazole

This protocol is based on a general procedure for synthesizing Δ2-pyrazolines.[7]

-

Reactant Preparation: Dissolve benzylideneacetone (0.01 mol, 1.46 g) in 30 mL of methanol in a 100 mL round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Add hydrazine hydrate (0.015 mol, 0.75 mL) dropwise to the solution at room temperature with stirring.

-

Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction completion using TLC.

-

Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature. A solid product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

-

Purification: Filter the solid product, wash with a small amount of cold methanol, and dry.

-

Recrystallization: Recrystallize the crude pyrazoline from a suitable solvent like ethanol to obtain the pure product.

Application Note 3: Synthesis of Isoxazole, Oxazine, and Thiazine Derivatives

Benzylideneacetone can also be used to synthesize other important six- and five-membered heterocycles. The reaction with hydroxylamine hydrochloride yields isoxazoles, while reactions with urea and thiourea can also lead to oxazine and thiazine derivatives, respectively, under specific conditions.[5]

Caption: Parallel synthesis of various heterocycles from benzylideneacetone.

Quantitative Data for Synthesis

| Target Heterocycle | Reagent(s) | Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Isoxazole | Hydroxylamine HCl, NaOAc | Ethanol | Reflux | 6 | 60-70 | [5] |

| Oxazine | Urea, Ethanolic NaOH | Ethanol | Stirring (RT) | 3 | 65-75 | [5] |

| Thiazine | Thiourea, Ethanolic NaOH | Ethanol | Stirring (RT) | 3 | 70-80 | [5] |

Experimental Protocol: Synthesis of 3-Methyl-5-phenyl-4,5-dihydroisoxazole

This protocol is adapted from the general procedure for preparing isoxazole derivatives.[5]

-

Reactant Preparation: To a solution of benzylideneacetone (0.02 mol, 2.92 g) in 25 mL of ethanol, add hydroxylamine hydrochloride (0.02 mol, 1.39 g) and sodium acetate (0.02 mol, 1.64 g).

-

Reaction: Reflux the reaction mixture for 6 hours.

-

Precipitation: After reflux, cool the reaction mixture and pour it into 50 mL of ice-cold water.

-

Isolation: A precipitate will form. Filter the solid, wash it with water, and dry it completely.

-

Recrystallization: Recrystallize the crude product from ethanol to yield the purified isoxazole derivative.

References

- 1. Chalcones as sythons for heterocyclic compounds- a review | International Journal of Current Research [journalcra.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. bu.edu.eg [bu.edu.eg]

- 5. tsijournals.com [tsijournals.com]

- 6. Synthesis and uses of chalcone in hetrocyclic synthesis [wisdomlib.org]

- 7. Synthesis and Spectral Characterizations of Δ2-Pyrazolines From Arylidene Furfurylidene Acetone [ejchem.journals.ekb.eg]

- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

Application Notes and Protocols: Michael Addition Reactions Involving Benzylideneacetone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Michael addition reactions involving benzylideneacetone, a versatile α,β-unsaturated ketone. The document details reaction protocols with various nucleophiles, presents quantitative data for comparative analysis, and explores the relevance of the resulting Michael adducts in the field of drug development.

Introduction to Michael Addition with Benzylideneacetone

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1][2] Benzylideneacetone serves as a readily available and reactive Michael acceptor, participating in reactions with a wide array of nucleophiles, including active methylene compounds, amines, and thiols. The resulting adducts are valuable intermediates in the synthesis of diverse molecular scaffolds with potential applications in medicinal chemistry and materials science.[3][4]

The general mechanism involves the activation of a Michael donor by a base to form a nucleophile (e.g., an enolate), which then attacks the β-carbon of benzylideneacetone.[5][6] Subsequent protonation yields the final 1,4-adduct.[5][6] The reaction can be catalyzed by a variety of catalysts, including bases, acids, and organocatalysts, which can influence the reaction's efficiency and stereoselectivity.[7][8]

Data Presentation: Quantitative Analysis of Michael Addition Reactions

The following tables summarize quantitative data from various Michael addition reactions with benzylideneacetone and analogous chalcones, highlighting the influence of different catalysts, solvents, and nucleophiles on product yield and enantioselectivity.

Table 1: Michael Addition of Malonates to Benzylideneacetone and Chalcones

| Entry | Michael Donor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | Diethyl malonate | (R,R)-DPEN (20) / o-phthalic acid (40) | EtOH | 168 | 61 | 65 | [7] |

| 2 | Diethyl malonate | NiCl₂ (10) / (-)-Sparteine (10) | Toluene | 12 | 90 | 86 | [9] |

| 3 | Dimethyl malonate | (S)-prolinate TBP+ (1.2 eq) | DMF | 4 | >95 (conversion) | N/A | [10] |

(R,R)-DPEN = (R,R)-1,2-diphenylethylenediamine

Table 2: Thia-Michael Addition of Thiols to α,β-Unsaturated Carbonyls

| Entry | Michael Acceptor | Michael Donor | Catalyst | Conditions | Time | Yield (%) | Reference |

| 1 | Methyl vinyl ketone | Thiophenol (2 eq) | None | Neat, 30 °C | 30 min | 93 | [11] |

| 2 | Benzylideneacetone | 4-Chlorothiophenol | Triethylamine | Dioxane, rt | N/A | Excellent | [12] |

| 3 | Citral | Thiophenol (1.2 eq) | KF/Al₂O₃ (50%) | Neat, rt | 4 h | Good | [13] |

Table 3: Aza-Michael Addition of Pyrazoles to Benzylideneacetone Analogs

| Entry | Michael Acceptor | Michael Donor | Catalyst (mol%) | Additive (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | Benzylideneacetone | 3-Methyl-1-phenyl-2-pyrazolin-5-one | Primary Amine I (15) | Acetic Anhydride | Toluene | 12 | 58-62 | 74 | | | 2 | 4-Fluorobenzylideneacetone | 3-Methyl-1-phenyl-2-pyrazolin-5-one | Primary Amine I (15) | 2,4-Dinitrobenzoic acid (30) | CHCl₃ | 14 | 92 | 96 | |

Experimental Protocols

This section provides detailed methodologies for key Michael addition reactions involving benzylideneacetone and related compounds.

Protocol 1: Organocatalyzed Michael Addition of Diethyl Malonate to Benzylideneacetone

This protocol is adapted from a procedure utilizing a chiral primary amine catalyst to achieve an enantioselective Michael addition.[7]

Materials:

-

Benzylideneacetone

-

Diethyl malonate

-

(R,R)-1,2-diphenylethylenediamine ((R,R)-DPEN)

-

o-Phthalic acid

-

Ethanol (EtOH)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating plate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add benzylideneacetone (0.2 mmol, 1.0 equiv).

-

Add ethanol (1 mL) and stir until the benzylideneacetone is dissolved.

-

Add (R,R)-DPEN (0.04 mmol, 20 mol%) and o-phthalic acid (0.08 mmol, 40 mol%) to the reaction mixture.

-

Add diethyl malonate (4 mmol, 20 equiv) to the flask.

-

Stir the reaction mixture at room temperature for 168 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.

Protocol 2: Solvent-Free Thia-Michael Addition of Thiophenol to Benzylideneacetone

This protocol describes a simple and efficient solvent-free method for the addition of thiols.[11]

Materials:

-

Benzylideneacetone

-

Thiophenol

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

In a round-bottom flask, place benzylideneacetone (1 mmol).

-

Add thiophenol (2 mmol) to the flask.

-

Stir the mixture at 30 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, the product can be purified by column chromatography if necessary.

Protocol 3: Aza-Michael Addition of 3-Methyl-1-phenyl-2-pyrazolin-5-one to Benzylideneacetone

This protocol is based on a primary amine-catalyzed enantioselective addition of a pyrazolinone.

Materials:

-

Benzylideneacetone (1a)

-

3-Methyl-1-phenyl-2-pyrazolin-5-one (2a)

-

Primary amine catalyst I (e.g., 9-amino-9-deoxy-epicinchonidine)

-

2,4-Dinitrobenzoic acid (A5)

-

Chloroform (CHCl₃)

-

Acetic anhydride (Ac₂O)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

Procedure:

-

In a reaction vessel, combine benzylideneacetone (0.3 mmol) and 3-methyl-1-phenyl-2-pyrazolin-5-one (0.2 mmol).

-

Add chloroform (0.5 mL) as the solvent.

-

Add the primary amine catalyst I (15 mol%) and 2,4-dinitrobenzoic acid (30 mol%).

-

Stir the mixture at room temperature for 14 hours.

-

Add acetic anhydride (0.52 mmol) followed by DABCO (0.1 mmol).

-

Continue stirring for an additional 2 hours.

-

Purify the product by column chromatography to isolate the Michael adduct.

Applications in Drug Development

Michael adducts derived from benzylideneacetone and its analogs are of significant interest to drug development professionals due to their diverse biological activities. The α,β-unsaturated ketone moiety in benzylideneacetone makes it a Michael acceptor that can react with nucleophilic residues in biological systems, such as the sulfhydryl groups of cysteine residues in proteins.[14][15]

-

Anticancer and Chemopreventive Agents: Many natural and synthetic Michael acceptors have been shown to induce phase 2 detoxifying enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione S-transferases (GSTs), which protect against carcinogenesis.[14] The reactivity of these compounds with sulfhydryl groups is believed to be a key mechanism for this induction.

-

Antimicrobial and Antifungal Activity: Heterocyclic compounds synthesized via Michael addition of various nucleophiles to dibenzalacetone (a derivative of benzylideneacetone) have demonstrated antibacterial and antifungal activities.[4][16]

-

Antioxidant Properties: Chalcones and their Michael adducts are being investigated for their antioxidant potential.[3]

-

Building Blocks for Bioactive Molecules: The Michael adducts serve as versatile intermediates for the synthesis of more complex molecules with potential therapeutic applications, including pyrazole derivatives which are found in a number of marketed drugs.[17][18]

Visualizations

The following diagrams illustrate the Michael addition reaction mechanism and a typical experimental workflow.

Caption: General mechanism of a base-catalyzed Michael addition reaction.

References